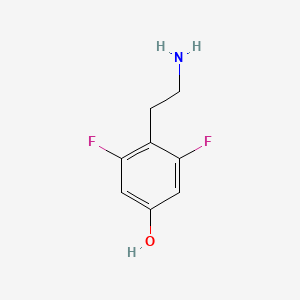

4-(2-Aminoethyl)-3,5-difluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)-3,5-difluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-7-3-5(12)4-8(10)6(7)1-2-11/h3-4,12H,1-2,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSBYJCYOKCTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCN)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751440-47-8 | |

| Record name | 4-(2-aminoethyl)-3,5-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Fluorinated Phenolamine Chemistry

4-(2-Aminoethyl)-3,5-difluorophenol belongs to the class of fluorinated phenolamines. This classification highlights two key structural features: a phenol (B47542) ring, an aminoethyl side chain, and the presence of fluorine atoms. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity, second only to that of neon, and its relatively small size allow it to form strong bonds with carbon, influencing factors such as acidity, basicity, lipophilicity, and metabolic stability. nih.govrsc.org

In the context of phenolamines, a class of compounds that includes many neurotransmitters and hormones, the addition of fluorine can lead to analogs with modified receptor binding affinities, altered metabolic pathways, and improved bioavailability. The specific placement of two fluorine atoms on the phenol ring at positions 3 and 5 in this compound is a deliberate design element aimed at fine-tuning these properties for specific research applications.

Research Significance in Medicinal Chemistry and Chemical Biology

The unique structural attributes of 4-(2-Aminoethyl)-3,5-difluorophenol make it a valuable tool in both medicinal chemistry and chemical biology. In medicinal chemistry, the focus is often on the development of new therapeutic agents. Fluorinated compounds have a significant track record in this area, with many successful drugs containing fluorine. rsc.org The presence of fluorine can enhance the potency and selectivity of a drug candidate, as well as improve its pharmacokinetic profile by blocking metabolic pathways that would otherwise deactivate the molecule. nih.gov

In chemical biology, researchers utilize small molecules to probe and understand complex biological systems. Fluorescently labeled molecules, for instance, are instrumental in visualizing and tracking biological processes. While this compound itself is not a fluorescent probe, its structural scaffold can be a starting point for the development of such tools. For example, similar core structures are used in the creation of fluorescent conjugates to study multidrug resistance in cancer cells. nih.gov The difluorophenol moiety can influence the electronic properties of a larger molecule, potentially impacting its fluorescence or its interaction with biological targets.

Historical Development and Key Milestones in Analog Discovery

Regioselective Synthesis of the 3,5-Difluorophenol Core

The synthesis of the 3,5-difluorophenol core is a critical first step. The arrangement of the fluorine atoms significantly influences the electronic properties and reactivity of the phenol (B47542) ring.

Precursor Synthesis and Halogenation Strategies

The preparation of 3,5-difluorophenol can be achieved through several synthetic routes, often starting from commercially available fluorinated benzenes. One common strategy involves the use of 1,3,5-trifluorobenzene (B1201519). In a nucleophilic aromatic substitution (SNAr) reaction, one of the fluorine atoms is displaced by a hydroxyl group. This can be accomplished by reacting 1,3,5-trifluorobenzene with a hydroxide (B78521) source, such as potassium hydroxide, under controlled conditions.

Another approach starts with 3,5-difluoroaniline. Diazotization of the amino group using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by hydrolysis of the resulting diazonium salt yields 3,5-difluorophenol. This method is advantageous for its relatively mild conditions.

Organometallic routes provide another versatile method. For instance, 3,5-difluorobromobenzene can be converted to 3,5-difluorophenylboronic acid. patsnap.com Subsequent oxidation of the boronic acid, often with an oxidizing agent like hydrogen peroxide in the presence of a base, furnishes the desired 3,5-difluorophenol. patsnap.com A patent describes a process starting from 3,5-difluorobromobenzene, which reacts with an alkaline aqueous solution in the presence of a copper catalyst and a ligand to form the phenoxide, which is then acidified to 3,5-difluorophenol. google.com

Table 1: Comparison of Synthetic Routes to 3,5-Difluorophenol

| Starting Material | Key Reagents | Key Intermediate | Advantages |

| 1,3,5-Trifluorobenzene | KOH | - | Direct, atom-economical |

| 3,5-Difluoroaniline | NaNO₂, H⁺, H₂O | Diazonium salt | Mild conditions, good yield |

| 3,5-Difluorobromobenzene | 1. n-BuLi, B(OR)₃ 2. H₂O₂ | 3,5-Difluorophenylboronic acid | High purity, versatile |

Introduction of the Aminoethyl Moiety

With the 3,5-difluorophenol core in hand, the next step is the introduction of the aminoethyl side chain at the C4 position. The hydroxyl group on the phenol ring is a strong ortho-, para-director for electrophilic aromatic substitution. Given that the two fluorine atoms are meta to the hydroxyl group, the C2, C4, and C6 positions are activated.

A common method for introducing a two-carbon chain is the Friedel-Crafts acylation. Reaction of 3,5-difluorophenol with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would be expected to yield 4-(chloroacetyl)-3,5-difluorophenol. Subsequent reduction of the ketone to a methylene (B1212753) group and conversion of the chloride to an amine would complete the synthesis. However, a more direct approach is often preferred.

A plausible route involves a multi-step sequence starting with the formylation of 3,5-difluorophenol via a Vilsmeier-Haack or Duff reaction to introduce a formyl group at the C4 position, yielding 4-hydroxy-2,6-difluorobenzaldehyde. This aldehyde can then undergo a Henry reaction with nitromethane (B149229) to form a nitrostyrene (B7858105) derivative. Subsequent reduction of the nitro group and the double bond, for instance by catalytic hydrogenation, would afford this compound.

Alternatively, a Mannich-type reaction could be employed. However, controlling the regioselectivity and preventing N-alkylation can be challenging. A more controlled approach involves the protection of the phenolic hydroxyl group, for example, as a methyl or benzyl (B1604629) ether, prior to the introduction of the aminoethyl group. This can prevent unwanted side reactions. After the successful installation of the protected aminoethyl side chain, the protecting group on the phenol can be removed to yield the final product. The introduction of an aminoethyl side chain into various aromatic systems is a well-established transformation in organic synthesis. researchgate.netnih.gov

Advanced Strategies for Analog Generation and Structural Modification

The presence of a primary amine and a phenolic hydroxyl group in this compound allows for a wide array of derivatization reactions, enabling the generation of diverse chemical libraries for various applications.

Condensation Reactions for Schiff Base Derivatives

The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). iljs.org.ngmediresonline.org This reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol, often with acid or base catalysis. rsc.org The resulting Schiff base derivatives are valuable intermediates and have been reported to exhibit a range of biological activities. researchgate.netbohrium.com

The reaction can be generalized as follows:

R-CHO + H₂N-CH₂-CH₂-(C₆H₂F₂)-OH → R-CH=N-CH₂-CH₂-(C₆H₂F₂)-OH + H₂O

The electronic nature of the substituent 'R' on the aldehyde or ketone can influence the stability and properties of the resulting Schiff base.

Table 2: Examples of Schiff Base Derivatives from this compound

| Aldehyde/Ketone Reactant | Resulting Schiff Base Derivative |

| Benzaldehyde | 4-(2-(Benzylideneamino)ethyl)-3,5-difluorophenol |

| Salicylaldehyde | 4-(2-((2-Hydroxybenzylidene)amino)ethyl)-3,5-difluorophenol |

| Acetone | 4-(2-(Propan-2-ylideneamino)ethyl)-3,5-difluorophenol |

Functionalization of the Aminoethyl Side Chain

The amino group of the side chain can be further functionalized through various reactions. Acylation with acyl chlorides or anhydrides introduces amide functionalities. For instance, reaction with acetyl chloride would yield N-(2-(4-hydroxy-2,6-difluorophenyl)ethyl)acetamide.

Sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, would produce the corresponding sulfonamide. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) can be used to introduce secondary or tertiary amine functionalities.

These modifications can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity, hydrogen bonding capacity, and basicity. The functionalization of aminoethyl side chains is a common strategy in the development of bioactive compounds. acs.orgacs.org

Modifications and Substituent Effects on the Difluorophenol Ring System

The 3,5-difluorophenol ring itself can be further modified, although the presence of the fluorine atoms can influence the regioselectivity of these reactions. The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions (C2, C4, and C6). However, the C4 position is already occupied. Therefore, further substitution would be directed to the C2 and C6 positions.

The fluorine atoms are deactivating via their strong inductive electron-withdrawing effect but are also ortho-, para-directors through resonance. libretexts.orglibretexts.org The interplay of these effects will determine the outcome of electrophilic aromatic substitution reactions. For example, nitration or halogenation would be expected to occur at the C2 or C6 position. The electron-withdrawing nature of the fluorine atoms generally makes the aromatic ring less susceptible to electrophilic attack compared to non-fluorinated phenol. nih.govresearchgate.net

The phenolic hydroxyl group can also be derivatized. Etherification, for instance, by reaction with an alkyl halide in the presence of a base, would yield the corresponding ether. Esterification with an acyl chloride or carboxylic acid would produce a phenyl ester. These modifications can be used to modulate the acidity and hydrogen-bonding potential of the phenolic group.

Incorporation into Polycyclic and Heterocyclic Frameworks

The strategic placement of amino, ethyl, and phenol functionalities, combined with the electronic influence of fluorine atoms, makes this compound a versatile building block for the synthesis of complex molecular architectures. Its phenylethylamine core is particularly amenable to classic cyclization reactions that forge new heterocyclic and polycyclic systems. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring in electrophilic substitution reactions, a key step in many cyclization strategies.

Two of the most prominent methods for incorporating β-arylethylamines into fused ring systems are the Pictet-Spengler and Bischler-Napieralski reactions. These reactions provide reliable pathways to tetrahydroisoquinolines and dihydroisoquinolines, respectively, which are core structures in numerous biologically active compounds and natural products.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline. wikipedia.orgnumberanalytics.commdpi.com The reaction is known for its versatility and is often carried out under mild conditions. wikipedia.org For this compound, the hydroxyl group on the phenyl ring is expected to activate the ring towards electrophilic attack, directing the cyclization. The fluorine atoms, being ortho and para to the point of cyclization, will exert a deactivating effect, potentially requiring carefully optimized reaction conditions. The general transformation is illustrated below:

Figure 1: General scheme of the Pictet-Spengler reaction applied to this compound.

Another powerful tool for the synthesis of isoquinoline (B145761) frameworks is the Bischler-Napieralski reaction. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction proceeds via the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgjk-sci.com The initial step would involve the acylation of the primary amine of this compound to form the corresponding amide. Subsequent cyclization would yield a 3,4-dihydroisoquinoline, which can be further oxidized to the corresponding isoquinoline. wikipedia.org The electron-withdrawing fluorine atoms would likely make the aromatic ring less nucleophilic, potentially necessitating stronger acidic conditions or higher temperatures for the cyclization step. jk-sci.com

Figure 2: General scheme of the Bischler-Napieralski reaction applied to an acylated derivative of this compound.

The resulting fluorinated polycyclic and heterocyclic structures are of significant interest in medicinal chemistry, as the introduction of fluorine can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. thieme.deethernet.edu.et The synthesis of fluorinated tetrahydroisoquinolines and β-carbolines has been an active area of research. mdpi.comnih.govtandfonline.com

The following table summarizes the potential application of these key cyclization reactions to this compound for the generation of polycyclic and heterocyclic frameworks.

| Reaction Type | Reactant(s) with this compound | Resulting Heterocyclic Core | Key Reagents & Conditions | Potential Product Features |

| Pictet-Spengler Reaction | Aldehydes (e.g., formaldehyde, acetaldehyde), Ketones | Tetrahydroisoquinoline | Acid catalyst (e.g., HCl, TFA, Brønsted acids), Protic or aprotic solvent. wikipedia.orgnih.gov | Fluorinated and hydroxylated tetrahydroisoquinoline scaffold. Chirality can be introduced by using chiral catalysts or starting materials. nih.gov |

| Bischler-Napieralski Reaction | Acylating agent (e.g., acetyl chloride, benzoyl chloride) followed by intramolecular cyclization | 3,4-Dihydroisoquinoline | Dehydrating agent (e.g., POCl₃, P₂O₅), Refluxing in an inert solvent. wikipedia.orgorganic-chemistry.org | Fluorinated and hydroxylated 3,4-dihydroisoquinoline, which can be a precursor to fully aromatic isoquinolines. |

| N-Acyliminium Ion Pictet-Spengler | Acylating agent followed by reaction with an aldehyde and cyclization | Tetrahydroisoquinoline | Lewis or Brønsted acid. wikipedia.org | Provides an alternative, often milder, route to substituted tetrahydroisoquinolines. |

Table 1: Potential Cyclization Reactions for the Derivatization of this compound.

Beyond these classical methods, modern synthetic strategies, including transition-metal-catalyzed cyclizations, could further expand the repertoire of polycyclic and heterocyclic structures accessible from this fluorinated building block. The presence of multiple reaction sites on this compound allows for its potential use in the synthesis of diverse and complex molecular frameworks.

X-ray Crystallography for Solid-State Molecular Architecture

While specific, experimentally determined crystal structure data for this compound are not prominently available in surveyed literature, the process would involve crystallizing the compound and analyzing it via single-crystal X-ray diffraction. This analysis would yield the fundamental parameters of the crystal system, including the space group and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). For a related compound, 3,5-difluorophenol, crystallographic analysis revealed an orthorhombic space group (P 21 21 21) with specific unit cell dimensions. nih.gov A similar detailed analysis for this compound would be the first step in definitively establishing its solid-state architecture.

The crystal packing of this compound would be stabilized by a network of non-covalent interactions.

Intramolecular Interactions: The primary intramolecular interaction expected would be a hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the aminoethyl side chain (-NH2). nih.gov The flexibility of the ethyl chain could allow the molecule to adopt a conformation where the terminal amino group can act as a hydrogen bond acceptor from the nearby hydroxyl group. nih.govmdpi.com

Intermolecular Interactions: A variety of intermolecular forces would likely govern the crystal packing. These include:

Hydrogen Bonding: Strong hydrogen bonds are expected between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule, and vice-versa. This head-to-tail interaction is a powerful force in crystal engineering.

π-π Stacking: The electron-rich aromatic rings could stack upon one another, contributing to the cohesive energy of the crystal.

Solution-State Conformation and Dynamic Studies via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is predicted to show distinct signals for each type of proton. The splitting of these signals, caused by spin-spin coupling with neighboring protons, provides valuable information about the molecular skeleton. mestrelab.comlibretexts.org

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Proton | 6.5 - 7.0 | Triplet (t) | ~2-3 Hz (⁴JH-F) | H-6 |

| Methylene Protons | ~2.9 - 3.2 | Triplet (t) | ~6-8 Hz (³JH-H) | -CH₂-N |

| Methylene Protons | ~2.7 - 2.9 | Triplet (t) | ~6-8 Hz (³JH-H) | Ar-CH₂- |

| Phenolic Proton | 4.0 - 7.0 | Broad Singlet | N/A | -OH |

| Amino Protons | 1.0 - 3.0 | Broad Singlet | N/A | -NH₂ |

| Note: Predicted chemical shifts are based on typical values for similar functional groups. orgchemboulder.comchemicalbook.com The phenolic and amino proton signals are often broad and their chemical shifts can vary with solvent, concentration, and temperature. |

The aromatic region would feature a triplet for the single proton at the C-6 position, split by the two equivalent fluorine atoms at C-3 and C-5. The ethyl group would give rise to two triplets, corresponding to the two non-equivalent methylene (-CH₂-) groups.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the wide chemical shift range, signals for each carbon atom are typically well-resolved, making it a powerful tool for structural confirmation. libretexts.org Broadband proton decoupling is typically used to simplify the spectrum, resulting in each carbon signal appearing as a singlet. libretexts.org

A key feature in the ¹³C NMR spectrum of this compound is the effect of the fluorine substituents. The signals for the carbon atoms directly bonded to fluorine (C-3 and C-5) will appear as large doublets due to strong one-bond ¹³C-¹⁹F coupling (¹JC-F). Carbons further away will show smaller couplings (²JC-F, ³JC-F), which are highly characteristic and confirm the substitution pattern. mdpi.com

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 160 - 165 (d, ¹JC-F) | C-3, C-5 |

| 155 - 160 | C-1 | |

| 115 - 120 | C-4 | |

| 105 - 110 | C-2 | |

| 95 - 100 (t, ²JC-F) | C-6 | |

| Aliphatic Carbons | ~40 - 45 | -CH₂-N |

| ~30 - 35 | Ar-CH₂- | |

| Note: Predicted chemical shifts are based on typical values for substituted phenols and alkylamines. oregonstate.edumagritek.com The multiplicities (d = doublet, t = triplet) refer to C-F coupling. |

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. beilstein-journals.orgnanalysis.com It provides a direct probe into the chemical environment of the fluorine atoms.

For this compound, the two fluorine atoms at the C-3 and C-5 positions are chemically and magnetically equivalent due to the molecule's symmetry. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single sharp signal. The chemical shift of this signal is characteristic of the electronic environment of the fluorine atoms on the phenol ring.

| Predicted ¹⁹F NMR Data | Chemical Shift (δ, ppm) vs. CFCl₃ | Multiplicity | Assignment |

| Aromatic Fluorines | -110 to -130 | Singlet | F-3, F-5 |

| Note: Predicted chemical shift is relative to the standard CFCl₃ and is based on typical values for fluorophenol derivatives. nih.govcolorado.edu |

This single signal confirms the symmetric 3,5-difluoro substitution pattern. In a proton-coupled spectrum, this signal would be split into a triplet by the two ortho protons (H-2 and H-6), providing further structural confirmation.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously establishing the covalent framework of a molecule. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation information, which is critical for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment would reveal proton-proton coupling networks within the molecule. For this compound, a key correlation would be observed between the protons of the ethylamino side chain. Specifically, the methylene protons adjacent to the aromatic ring would show a cross-peak with the methylene protons adjacent to the amino group, confirming the ethyl fragment's connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the carbon resonances based on the assignments of their attached protons. For instance, the proton signal of the phenolic hydroxyl group would not show a correlation in the HSQC spectrum, confirming its attachment to an oxygen atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. In the case of this compound, HMBC correlations would be expected from the protons of the ethyl side chain to the carbons of the aromatic ring, unequivocally linking the side chain to the phenol core.

Expected 2D NMR Correlations for this compound:

| Proton (¹H) | Correlating Carbon (¹³C) in HMBC | Correlating Proton (¹H) in COSY |

| H (Aromatic) | C (Aromatic), C (Ethyl) | Other H (Aromatic) |

| H (Ethyl-CH₂) | C (Aromatic), C (Ethyl-CH₂-N) | H (Ethyl-CH₂-N) |

| H (Ethyl-CH₂-N) | C (Ethyl-CH₂), C (Aromatic) | H (Ethyl-CH₂) |

| H (Phenolic-OH) | C (Aromatic) | - |

| H (Amino-NH₂) | C (Ethyl-CH₂-N) | - |

Vibrational Spectroscopy for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular "fingerprint."

Infrared (IR) Spectroscopy for Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum displays characteristic absorption bands for different functional groups.

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200-3600 | Broad, Strong |

| N-H Stretch (Amine) | 3300-3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C=C Stretch (Aromatic) | 1500-1600 | Medium to Strong |

| C-F Stretch | 1100-1300 | Strong |

| C-O Stretch (Phenolic) | 1200-1260 | Strong |

| N-H Bend (Amine) | 1590-1650 | Medium |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While polar bonds are strong absorbers in the IR, non-polar and symmetric bonds often produce strong signals in Raman spectra.

Expected Raman Shifts for this compound:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C=C Stretch (Aromatic Ring) | 1580-1620 | Strong |

| C-H Stretch (Aromatic) | 3050-3070 | Medium |

| C-F Symmetric Stretch | 1000-1100 | Strong |

| Ring Breathing Mode | ~1000 | Strong |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

The aromatic ring in this compound acts as a chromophore, the part of the molecule responsible for absorbing UV-Vis light. The presence of substituents on the ring, such as the hydroxyl, aminoethyl, and fluorine groups, can influence the energy of the electronic transitions and thus the wavelength of maximum absorption (λmax). The auxochromic hydroxyl and amino groups are expected to cause a bathochromic (red) shift in the absorption bands of the benzene (B151609) ring.

Expected UV-Vis Absorption for this compound in a Polar Solvent:

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* (Primary Band) | ~210 | High |

| π → π* (Secondary Band) | ~270-280 | Moderate |

Computational Chemistry and Theoretical Modeling of 4 2 Aminoethyl 3,5 Difluorophenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic behavior of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches, each with its own strengths in elucidating molecular characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been shown to be a valuable tool for providing detailed information on molecular structures and their interactions. nih.gov For "4-(2-Aminoethyl)-3,5-difluorophenol", DFT calculations, often using a functional like B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.govscispace.com This process seeks to find the coordinates on the potential energy surface where the forces on each atom are minimized, thus representing the equilibrium geometry of the molecule.

Energy minimization, a key component of geometry optimization, calculates the total electronic energy of the molecule at this stable geometry. This information is crucial for predicting the molecule's stability and its potential to participate in chemical reactions. The choice of functional and basis set, such as the 6-311G(d,p) basis set, is critical for obtaining accurate results that correlate well with experimental data. researchgate.netmaterialsciencejournal.org

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. aps.org These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), can provide highly accurate descriptions of the electronic structure. For a molecule like "this compound", ab initio calculations can be used to obtain precise values for electronic energies, electron affinities, and ionization potentials. While computationally more demanding than DFT, the accuracy of these methods is often necessary for a definitive understanding of the electronic landscape of the molecule.

Basis Set Selection and Solvation Model Effects (e.g., PCM)

The accuracy of both DFT and ab initio calculations is heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the def2-TZVP, generally provide more accurate results but at a higher computational cost. nih.gov

Furthermore, the chemical behavior of "this compound" in a solution can be significantly different from its behavior in the gas phase. Solvation models, such as the Polarizable Continuum Model (PCM), are used to account for the effects of a solvent on the molecule's electronic structure and properties. nih.govmdpi.com The PCM method models the solvent as a continuous dielectric medium, and the solute is placed in a cavity within this medium. This approach allows for the calculation of properties in a more realistic, solution-phase environment. mdpi.com The total energy of the molecule typically decreases as the polarity of the solvent increases. nih.gov

Analysis of Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule are key to its reactivity. The analysis of frontier molecular orbitals and the molecular electrostatic potential surface provides a detailed picture of how "this compound" is likely to interact with other chemical species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. mdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and reactivity. thaiscience.info A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info

For "this compound", the distribution of the HOMO and LUMO across the molecule would indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. nih.gov It is a visual representation of the charge distribution around a molecule and is used to predict how it will interact with other species. nih.govrsc.org The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. imist.ma

For "this compound", the MEP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, indicating these as sites for electrophilic attack. thaiscience.infoimist.ma The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential. researchgate.net Conversely, the hydrogen atoms of the hydroxyl and amino groups, as well as the aromatic ring, would exhibit positive potential, making them susceptible to nucleophilic attack. nih.gov

Lack of Publicly Available Research Precludes Detailed Computational Analysis of this compound

A thorough and extensive search of publicly available scientific literature and chemical databases has revealed a significant absence of specific research on the computational chemistry and theoretical modeling of the compound This compound . Consequently, the creation of a detailed and scientifically accurate article adhering to the requested in-depth outline is not feasible at this time.

The inquiry sought a comprehensive analysis covering advanced computational topics, including Natural Bond Orbital (NBO) analysis for electronic delocalization, conformational analysis focusing on intramolecular interactions and tautomerism, molecular dynamics (MD) simulations to understand its dynamic behavior, and in silico predictions of its binding affinities through molecular docking.

Despite broad searches for these specific analytical techniques applied to "4-(2-Amnioethyl)-3,5-difluorophenol" and related terms, no dedicated studies, datasets, or detailed research findings for this particular molecule could be identified. General literature exists for classes of related compounds such as fluorinated phenethylamines nih.govacs.orgnih.govworldscientific.com, difluorophenols acs.org, and other substituted phenols researchgate.net, which are studied for their roles in medicinal chemistry and materials science. nih.govunodc.org These studies employ a range of computational methods to understand structure-activity relationships, conformational preferences, and non-covalent interactions. frontiersin.orglumenlearning.comchemrxiv.org For instance, research on similar molecules often involves techniques like NBO analysis to investigate hyperconjugation and electronic stability researchgate.netuni-muenchen.dewikipedia.orgrsc.orgacs.org, and molecular docking to predict interactions with biological targets. nih.govmdpi.com However, the specific results of such analyses are highly dependent on the precise arrangement of functional groups on the molecule, and data from analogous compounds cannot be accurately extrapolated to "this compound" without direct computational studies.

The absence of a specific CAS (Chemical Abstracts Service) number for "this compound" in the searched databases further complicates targeted information retrieval, suggesting it may be a novel or less-studied compound. While it is listed as a product by some chemical suppliers biosynth.com, this does not equate to the existence of peer-reviewed computational research.

Without primary research data, any attempt to generate content for the requested sections—such as NBO stabilization energies, potential energy surfaces, tautomeric equilibria, or specific molecular docking scores—would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, until dedicated computational studies on This compound are conducted and published, a detailed article on its theoretical and computational chemistry, as outlined in the request, cannot be responsibly generated.

In Silico Prediction of Molecular Interactions and Binding Affinities

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug design and medicinal chemistry. For the specific chemical compound this compound, while dedicated QSAR studies are not extensively available in public literature, the principles of QSAR can be applied to guide the design of analogs with potentially enhanced biological activities. This is achieved by establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities.

The fundamental premise of QSAR is that the biological activity of a chemical is a function of its molecular structure. By systematically modifying the structure of a lead compound, such as this compound, and evaluating the corresponding changes in activity, a predictive model can be developed. These models are instrumental in prioritizing the synthesis of new derivatives, thereby optimizing resources and accelerating the discovery process.

A typical QSAR study involves the following key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. For this compound, this would involve synthesizing and testing a library of analogs with variations in the aminoethyl side chain, the phenolic hydroxyl group, and the fluorine substitutions on the aromatic ring.

Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to generate a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For the design of novel analogs of this compound, QSAR can provide valuable insights into the structural requirements for a desired biological effect. For instance, by analyzing the coefficients of the descriptors in a QSAR equation, it is possible to identify which molecular properties are positively or negatively correlated with the activity. This knowledge can then be used to propose new structural modifications that are likely to result in improved potency.

Hypothetical QSAR Data for this compound Analogs

To illustrate the application of QSAR in the design of new compounds, a hypothetical dataset for a series of this compound analogs is presented below. In this scenario, we assume that the biological activity is related to a combination of electronic, hydrophobic, and steric properties of the substituents.

| Compound | Substituent (R) | logP | Σσ | Es | Observed Activity (pIC50) | Predicted Activity (pIC50) |

| 1 | -H | 1.2 | 0.00 | 1.24 | 6.5 | 6.4 |

| 2 | -CH3 | 1.7 | -0.17 | 0.00 | 6.8 | 6.9 |

| 3 | -Cl | 1.9 | 0.23 | 0.27 | 6.3 | 6.2 |

| 4 | -OCH3 | 1.1 | -0.27 | 0.69 | 7.1 | 7.2 |

| 5 | -CF3 | 2.1 | 0.54 | -1.16 | 5.9 | 5.8 |

logP: A measure of hydrophobicity.

Σσ: Hammett electronic parameter, representing the electron-donating or -withdrawing nature of the substituent.

Es: Taft steric parameter, quantifying the steric bulk of the substituent.

Based on such a dataset, a QSAR equation could be derived, for example: pIC50 = -0.5 * logP + 1.2 * Σσ - 0.8 * Es + 5.0

This hypothetical equation would suggest that lower hydrophobicity, increased electron-donating character, and smaller steric bulk at the 'R' position are favorable for the biological activity of this class of compounds.

Advanced QSAR Methodologies: 3D-QSAR

Beyond traditional 2D-QSAR, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) offer a more detailed understanding of the structure-activity relationship. These techniques are particularly useful for designing ligands that interact with a specific biological target. unicamp.br

In a 3D-QSAR study of phenylethanolamine derivatives, the molecules would be aligned based on a common scaffold, and their steric and electrostatic interaction fields would be calculated and correlated with their biological activities. mdpi.com The results are often visualized as contour maps, highlighting regions in 3D space where modifications to the molecule are likely to enhance or diminish its activity.

For this compound, a CoMFA or CoMSIA study could reveal, for example, that increased steric bulk is favored in a particular region around the molecule, while electronegative substituents are preferred in another. This level of detail provides a rational basis for the design of new, more potent, and selective analogs. The statistical robustness of such models is typically evaluated by parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). mdpi.com

The insights gained from QSAR and 3D-QSAR studies on related halogenated phenols and phenylethanolamines underscore the importance of descriptors such as the octanol-water partition coefficient and various quantum chemical parameters in predicting biological activity. researchgate.netnih.gov These computational approaches, when integrated into a drug discovery program, can significantly streamline the process of lead optimization for compounds like this compound.

Molecular Interactions and Ligand Binding Mechanisms

Elucidation of Non-Covalent Interactions in Biological Systems

The specific arrangement of functional groups in 4-(2-Aminoethyl)-3,5-difluorophenol—a hydroxyl group, an amino group, and two fluorine atoms on a phenyl ring—suggests the potential for several types of non-covalent interactions that are crucial for biological recognition.

Hydrogen bonds are among the most important non-covalent interactions in biological systems, playing a critical role in the structure and function of proteins and in ligand-protein binding. The phenol (B47542) (hydroxyl) and amino groups of this compound can act as both hydrogen bond donors and acceptors. The oxygen of the hydroxyl group and the nitrogen of the amino group can accept hydrogen bonds, while the hydrogen atoms of these groups can be donated. These interactions are highly directional and contribute significantly to the stability of a ligand-protein complex.

The presence of two fluorine atoms on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site, such as a lone pair of electrons on an oxygen or nitrogen atom in a protein. While fluorine is the least polarizable halogen and thus forms the weakest halogen bonds, the electron-withdrawing nature of the phenyl ring can enhance the electrophilic character of the fluorine atoms, making such interactions with a protein's backbone or side-chain carbonyl or hydroxyl groups plausible.

The aromatic phenyl ring of this compound can participate in π-stacking interactions with aromatic amino acid residues in a protein's binding pocket, such as phenylalanine, tyrosine, and tryptophan. These interactions involve the alignment of the π-orbitals of the aromatic rings and contribute to binding affinity. Additionally, the non-polar regions of the molecule can engage in hydrophobic interactions, where the exclusion of water molecules from the binding interface provides a thermodynamic driving force for complex formation. The ethyl side chain can also contribute to these hydrophobic interactions.

Ligand-Protein Binding Kinetics and Thermodynamics (In Vitro Studies)

Direct in vitro studies on the binding kinetics and thermodynamics of this compound are not readily found in the scientific literature. However, studies on the closely related compound, 3,5-difluorophenol (B1294556), provide valuable data on its interaction with a key enzyme family.

Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in determining the binding constants of a ligand to a protein. rcsb.orgnih.gov ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction. SPR, on the other hand, monitors the change in refractive index at a sensor surface as a ligand binds to an immobilized protein, providing real-time data on association and dissociation rates, from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov

While no specific ITC or SPR data for this compound are available, these methods would be ideal for characterizing its binding to a target protein.

Phenolic compounds are known to interact with and inhibit metalloenzymes, and a notable example is the inhibition of carbonic anhydrases (CAs) by phenols. Research has shown that the phenol moiety can act as a zinc-binding group within the active site of carbonic anhydrase.

A study on the inhibition of 12 catalytically active mammalian carbonic anhydrase isoforms by a series of phenols revealed that 3,5-difluorophenol is an effective inhibitor of several isoforms. The inhibition constants (Ki) for 3,5-difluorophenol against various human (h) and bovine (b) CA isoforms are presented in the table below.

| Isoform | Inhibition Constant (Ki) in µM |

|---|---|

| hCA I | 163 |

| hCA II | 33.9 |

| bCA III | 10.7 |

| hCA IV | 0.88 |

| hCA VA | 45.4 |

| hCA VB | 48.3 |

| hCA VI | 103 |

| hCA VII | 58.5 |

| hCA IX | 0.71 |

| hCA XII | 41.6 |

| hCA XIII | 86.2 |

| hCA XIV | 2.9 |

Table 1: Inhibition constants (Ki) of 3,5-difluorophenol against various carbonic anhydrase isoforms. Data sourced from Innocenti et al., 2008.

The data indicates that 3,5-difluorophenol is a potent inhibitor of hCA IX and hCA IV, with sub-micromolar inhibition constants. The mechanism of inhibition is proposed to involve the coordination of the phenolic hydroxyl group to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion that is crucial for the catalytic activity. This mode of inhibition is distinct from that of classical sulfonamide inhibitors. The fluorine atoms on the phenyl ring likely influence the pKa of the phenol and its electronic properties, which can modulate its binding affinity.

Given the structural similarity, it is plausible that this compound could also act as a carbonic anhydrase inhibitor. The addition of the aminoethyl group would alter the compound's solubility, size, and potential interactions within and near the active site, which could either enhance or diminish its inhibitory potency compared to 3,5-difluorophenol. Further experimental studies would be necessary to confirm this and to fully elucidate the binding mechanism.

No information was found regarding the chemical compound “this compound” in the context of the requested research areas. Scientific literature and chemical databases searched did not yield specific data on this molecule's competitive binding assays, receptor selectivity, or its coordination chemistry with transition metals such as copper, cadmium, or lead.

Consequently, there is no available information on the stoichiometry, stability, or spectroscopic characterization of any potential metal-ligand complexes involving this compound. The search results did identify information on related but distinct molecules, such as 4-Amino-3,5-difluorophenol and other aminophenol or difluorophenol derivatives nih.govresearchgate.netnih.gov, as well as general principles of coordination chemistry and ligand binding nih.govelectrochemsci.orgresearchgate.netlibretexts.orgatlanticoer-relatlantique.canih.gov. However, per the specific constraints of the request, this information cannot be used to construct an article focused solely on "this compound."

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each outlined section and subsection.

Mechanistic Investigations of Biological Activity in Vitro and Molecular Levels

Molecular Target Identification and Pathway Elucidation

The biological effects of 4-(2-Aminoethyl)-3,5-difluorophenol and its structural analogs are rooted in their interactions with specific molecular targets, leading to the modulation of key cellular pathways.

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial element in bacterial cytokinesis, forming the Z-ring at the division site. nih.gov This process is powered by the hydrolysis of guanosine (B1672433) triphosphate (GTP). duke.edu The inhibition of FtsZ's GTPase activity disrupts Z-ring formation and dynamics, ultimately blocking cell division, making it a prime target for novel antibacterial agents. nih.gov

While direct studies on this compound are not extensively documented, research into similar structural motifs provides insight. Structure-activity relationship (SAR) studies on benzamide (B126) inhibitors have explored difluorination of the core phenyl ring as a strategy to enhance binding to FtsZ's allosteric site. nih.gov Small molecules are known to bind FtsZ and disrupt its assembly and GTP hydrolysis activity. nih.gov The difluorinated phenol (B47542) moiety of this compound presents a structural feature that could potentially interact with binding pockets in FtsZ, such as the C-terminal region involving the T7 loop, thereby interfering with its polymerization and GTPase function. nih.gov

Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. acs.orgnih.gov Upon TCR activation, MAP4K1 is recruited to the signaling complex where it phosphorylates the adaptor protein SLP76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Serine-376 residue. acs.orgresearchgate.netnih.gov This phosphorylation event leads to the dissociation of the TCR signaling complex, thus attenuating the T-cell response. acs.orgnih.gov Pharmacological inhibition of MAP4K1 is therefore an attractive strategy for enhancing T-cell immunity, particularly in the context of immuno-oncology. acs.org

Although various inhibitors of MAP4K1 have been developed and studied, there is no specific evidence in the available literature to indicate that this compound directly inhibits MAP4K1 or modulates the phosphorylation of SLP76. The investigation of phenolic compounds as potential modulators of this pathway remains an area for future research.

Tyrosinase is a copper-containing monooxygenase enzyme that plays a critical role in melanogenesis and enzymatic browning. biomedpharmajournal.orgresearchgate.net It catalyzes two primary reactions: the hydroxylation of monophenols to o-diphenols (monophenolase or cresolase activity) and the subsequent oxidation of these o-diphenols to o-quinones (diphenolase or catecholase activity). biomedpharmajournal.orgmdpi.comnih.gov The active site of tyrosinase exists in three main states—oxy, met, and deoxy—with the oxy-tyrosinase form being responsible for the initial monooxygenation of phenolic substrates. mdpi.comnih.gov

As a substituted monophenol, this compound can serve as a substrate for tyrosinase. The proposed mechanism would involve the binding of the compound to the dicopper active site of oxy-tyrosinase, followed by electrophilic monooxygenation of the aromatic ring to introduce a second hydroxyl group, yielding a catechol derivative. mdpi.comnih.gov This newly formed o-diphenol could then be further oxidized by the enzyme to the corresponding highly reactive o-quinone. The presence of the electron-withdrawing fluorine atoms and the aminoethyl group on the phenolic ring would influence the kinetics of this enzymatic transformation.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and different isoforms are expressed in various tissues. nih.gov Phenols have been identified as a class of CA inhibitors that interact with the active site zinc ion through their hydroxyl group. nih.gov

A study on the inhibition of twelve catalytically active mammalian CA isoforms by 3,5-difluorophenol (B1294556), a close structural analog of the title compound, provides significant mechanistic insight. nih.gov 3,5-Difluorophenol displayed a distinct inhibition profile, acting as a potent inhibitor of isoforms CA III, IV, IX, and XIV, while showing weaker inhibition against CA I, II, VA, VB, VI, VII, XII, and XIII. nih.gov This demonstrates that the difluorinated phenol moiety can effectively target the active site of specific CA isoforms. The phenolic hydroxyl group is proposed to be a "zinc-water binding group," interfering with the catalytic cycle. nih.gov The addition of the 4-(2-aminoethyl) substituent in this compound would be expected to modulate this interaction, potentially altering both the potency and the isoform selectivity profile by introducing additional interactions within or near the active site cavity.

| Isoform | Inhibition Constant (Kᵢ) of 3,5-Difluorophenol (μM) |

| α-CAs | |

| hCA I | 163 |

| hCA II | 33.9 |

| bCA III | 8.2 |

| hCA IV | 10.7 |

| hCA VA | 115 |

| hCA VB | 110 |

| hCA VI | 88.5 |

| hCA VII | 56.2 |

| hCA IX | 5.5 |

| hCA XII | 45.3 |

| hCA XIII | 64.1 |

| β-CA | |

| hCA XIV | 0.71 |

| Data sourced from a study on phenol inhibitors of carbonic anhydrase. nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Function

The specific arrangement and nature of substituents on the phenol ring are critical determinants of the biological activity of this compound.

The incorporation of fluorine into drug candidates is a common strategy used to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. core.ac.ukpsu.edu In the case of this compound, the two fluorine atoms at the 3 and 5 positions have a profound impact on its electronic and binding characteristics.

The strong electron-withdrawing inductive effect of the two fluorine atoms significantly increases the acidity (lowers the pKa) of the phenolic hydroxyl group. core.ac.uk This enhanced acidity can strengthen interactions with biological targets, such as the zinc ion in the active site of carbonic anhydrase. nih.gov The study comparing phenol with 3,5-difluorophenol clearly illustrates this, where the difluorinated compound exhibits a markedly different and, for some isoforms, more potent inhibitory profile. nih.gov For instance, 3,5-difluorophenol is a much more effective inhibitor of hCA IX and hCA XIV than unsubstituted phenol. nih.gov

Role of the Aminoethyl Chain and Phenol Moiety in Receptor/Enzyme Recognition

The interaction of this compound with biological targets is likely governed by the distinct chemical properties of its phenol moiety and its aminoethyl side chain. The phenolic hydroxyl group is a crucial feature, capable of acting as a hydrogen bond donor, which is a fundamental interaction for binding to the active sites of many enzymes and receptors. acs.org The acidity of this phenolic group is expected to be increased by the presence of two electron-withdrawing fluorine atoms on the aromatic ring. annualreviews.org

The aminoethyl side chain introduces a basic primary amine, which would be protonated at physiological pH. This positive charge allows for strong ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, within a receptor or enzyme's binding pocket. Such electrostatic interactions are critical for the affinity and selectivity of many biologically active molecules. For instance, studies on phenolic analogs of serotonin (B10506) have demonstrated that the aminoethyl side chain adopts specific conformations when binding to different serotonin receptor subtypes (5-HT1 vs. 5-HT2), highlighting its importance in determining receptor selectivity. nih.gov

Furthermore, the combination of the aromatic phenol ring and the flexible aminoethyl chain allows for a range of non-covalent interactions. The aromatic ring can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. encyclopedia.pub Research on 4-(2-aminoethyl)phenol derivatives as histone deacetylase (HDAC) inhibitors has shown that these compounds effectively interact with the active site through a combination of π-stacking, hydrogen bonding, and hydrophobic interactions. nih.gov Therefore, the interplay between the hydrogen-bonding capacity of the phenol, the ionic potential of the aminoethyl group, and the hydrophobic nature of the core structure is critical for its recognition by biological targets.

Derivatization Effects on Pharmacological Profiles (In Vitro)

The pharmacological profile of this compound can be significantly altered through chemical modification of its functional groups. Derivatization studies on related compounds provide a clear indication of how structural changes can modulate biological activity.

For example, in the context of HDAC inhibition by 4-(2-aminoethyl)phenol derivatives, modifications to the amino group have been shown to have a profound impact on their inhibitory potency. nih.gov The introduction of various substituents can alter the compound's size, shape, and electronic distribution, thereby affecting its fit within the enzyme's active site and its interaction with key residues.

Similarly, derivatization of the phenolic hydroxyl group would also be expected to influence activity. Esterification or etherification of this group would eliminate its hydrogen-bonding donor capability, which could decrease its affinity for certain targets. Conversely, such modifications might enhance membrane permeability and alter the metabolic stability of the compound.

The following table illustrates the impact of derivatization on the HDAC inhibitory activity of a series of 4-(2-aminoethyl)phenol derivatives, demonstrating the sensitivity of the pharmacological profile to structural changes.

| Compound | Structure | HDAC Inhibitory Activity (%) |

| 18 | 4-(2-aminoethyl)phenol derivative | 64.94 ± 1.17 |

| 20 | 4-(2-aminoethyl)phenol derivative | 52.45 ± 1.45 |

| Data sourced from a study on 4-(2-aminoethyl)phenol derivatives as HDAC inhibitors. nih.gov |

These findings underscore the principle that even minor chemical modifications to the core structure of this compound could lead to significant changes in its pharmacological effects, offering a pathway for the rational design of more potent and selective agents.

Cellular Mechanism of Action Studies (In Vitro Models)

Mechanisms of Anti-Microbial Action (e.g., Antibacterial, Antifungal, Antiviral Activities)

Phenolic compounds are well-known for their broad-spectrum antimicrobial properties. nih.gov The antimicrobial activity of this compound can be inferred from studies on related fluorinated phenols. The presence of fluorine atoms is known to enhance the lipophilicity of phenolic compounds, which can facilitate their passage across the lipid-rich membranes of microbial cells. ontosight.ainih.gov

Once inside the cell, phenolic compounds can exert their antimicrobial effects through various mechanisms. These include the disruption of cell membrane integrity, leading to the leakage of intracellular components, and the inhibition of essential enzymes involved in microbial metabolism. mdpi.com The increased acidity of the phenol due to fluorine substitution may also contribute to its antimicrobial action by disrupting the proton motive force across the microbial membrane.

Studies on fluorinated salicylaldimines, which contain a fluorinated phenol ring, have demonstrated potent antimicrobial and antifungal activity. dergipark.org.tr In some cases, the antifungal effect of a fluorinated phenol derivative was found to be comparable or even stronger than that of the commercial antifungal agent fluconazole. nih.govfrontiersin.org This suggests that the difluoro-substitution pattern in this compound could confer significant antimicrobial properties.

The following table summarizes the minimum inhibitory concentrations (MIC) of a fluorinated phenol derivative against various fungal strains, highlighting the potential for potent antifungal activity.

| Compound | Organism | MIC (µg/mL) - 24h | MIC (µg/mL) - 48h | MIC (µg/mL) - 72h |

| F1 (4,6-difluoro) | C. albicans | >512 | >512 | >512 |

| Cryptococcus sp. | 32 | 32 | 32 | |

| Fluconazole | C. albicans | 1 | 1 | 1 |

| Cryptococcus sp. | 32 | 32 | 32 | |

| Data from a study on fluorinated phenol derivative pyridine (B92270) Schiff bases. frontiersin.org |

Cellular Responses to Compound Treatment (e.g., Filamentous Cell Phenotype, Z-ring Mislocalization)

The cellular responses to treatment with phenolic compounds can be diverse and are often dependent on the specific cell type and the concentration of the compound. Studies on substituted phenols have provided insights into their potential effects on cellular processes such as apoptosis and cytotoxicity.

Quantitative structure-activity relationship (QSAR) studies on a large set of substituted phenols have shown that their ability to induce apoptosis is strongly dependent on steric factors, suggesting a receptor-mediated interaction. rotman-baycrest.on.ca Bulky substituents on the phenol ring were found to enhance apoptotic activity, possibly by anchoring the molecule to the surface of proteins involved in the apoptotic pathway, such as caspases or mitochondrial proteins. rotman-baycrest.on.ca

In contrast, the cytotoxicity of electron-attracting phenols was found to be critically dependent on their hydrophobicity, as indicated by the partition coefficient (log P). rotman-baycrest.on.ca The fluorine atoms in this compound would increase its hydrophobicity, potentially contributing to cytotoxic effects through mechanisms that may be distinct from apoptosis.

While specific studies on filamentous cell phenotypes or Z-ring mislocalization induced by this particular compound are not available, it is known that some small molecules that interfere with bacterial cell division can cause such effects by targeting proteins like FtsZ. Given the potential antimicrobial activity of fluorinated phenols, it is plausible that at certain concentrations, this compound could induce morphological changes in bacteria as a result of inhibiting key cellular processes.

Target-Specific Inhibition in Cell-Based Assays

The structural features of this compound suggest that it may exhibit target-specific inhibition in various cell-based assays. As previously mentioned, derivatives of 4-(2-aminoethyl)phenol have been identified as inhibitors of histone deacetylases (HDACs). nih.gov These enzymes play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. Cell-based assays for HDAC inhibition typically measure the acetylation status of histones or other protein substrates. It is conceivable that this compound could also show activity in such assays.

Another potential target is the enzyme tyrosinase. Studies on 4-substituted phenols have shown that they can act as inhibitors of tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.gov This inhibition often proceeds through the conversion of the phenol to a reactive quinone by tyrosinase itself, which can then bind to the enzyme and inactivate it. nih.gov This mechanism is of interest for the development of agents for skin depigmentation and as a potential immunotherapy for melanoma. nih.gov

Furthermore, the structural similarity of the aminoethylphenol core to neurotransmitters like serotonin and dopamine (B1211576) suggests the possibility of interaction with their respective receptors. Indeed, phenolic analogs of serotonin have been shown to be potent and selective agonists for 5-HT2 receptors. nih.gov Therefore, cell-based assays measuring signaling pathways downstream of these receptors, such as phosphatidylinositol turnover, could reveal target-specific activity for this compound.

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-(2-Aminoethyl)-3,5-difluorophenol?

Synthesis of this compound typically involves regioselective functionalization of 3,5-difluorophenol precursors. Organometallic intermediates (e.g., Grignard or lithium reagents) can introduce the 2-aminoethyl group at the para position, leveraging halogen-directed lithiation strategies . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is critical to isolate the target compound. Purity validation should include HPLC (C18 column, UV detection at 254 nm) and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : - and -NMR to confirm fluorine substitution patterns and aminoethyl group integration. -NMR resolves aromatic carbon environments .

- FT-IR : Peaks at ~3300 cm (N-H stretch), ~1250 cm (C-F stretch), and ~1600 cm (aromatic C=C) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS for molecular ion validation and fragmentation pattern analysis .

Q. How stable is this compound under standard laboratory storage conditions?

The compound is sensitive to oxidation due to the aminoethyl group. Store under inert gas (N or Ar) at 2–8°C in amber vials. Stability tests via TGA (heating rate 10°C/min under N) show decomposition onset >150°C, but prolonged exposure to moisture or light accelerates degradation. Monitor purity monthly via TLC (silica gel, R ~0.3 in 1:1 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can regioselective functionalization challenges during synthesis be addressed?

Competing ortho/meta substitution in difluorophenols arises from fluorine’s electron-withdrawing effects. To enhance para selectivity:

Q. What methodologies are suitable for assessing the compound’s biological activity in neuropharmacological models?

- In vitro assays : Measure ROS scavenging activity (e.g., DCFH-DA assay) due to the phenolic –OH group’s antioxidative potential .

- In vivo models : Test anticonvulsant effects in rodent seizure models (e.g., kainate-induced epilepsy) at doses 10–50 mg/kg. Monitor BBB permeability via LC-MS quantification of brain tissue concentrations .

- Structure-activity relationships (SAR) : Compare with analogs (e.g., 4-aminophenol derivatives) to identify critical functional groups .

Q. How can thermal decomposition kinetics inform experimental handling protocols?

Non-isothermal TG-DTA (heating rates 5–20°C/min under N) reveals activation energy (E) and pre-exponential factor (A) via Kissinger or F-W-O methods. For this compound, expect E ~150 kJ/mol, indicating stability up to 150°C. Avoid heating above this threshold in synthetic steps (e.g., reflux conditions) .

Q. What strategies mitigate reactive byproduct formation during aminoethyl group introduction?

Common byproducts include di-aminated or oxidized derivatives. Mitigation approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.